REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C(=O)=O.[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:14]=1C([O-])=O.[Li+].COC1C=CC=C(OC)C=1[Li]>CCCCCC>[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)[O-])C(=CC=C1)OC.[Li+]
|
Name
|
complex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)[Li]
|
Name
|
complex
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting yellow to orange colored mixture of DMPL
|
Type
|
WAIT
|
Details
|
The carbonylation is continued at approximately -50° C. or 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
is slowly quenched
|
Type
|
ADDITION
|
Details
|
by pouring into 400 ml of tap water
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred with a magnetic stirrer for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The pale yellow aqueous layer is separated
|
Type
|
CUSTOM
|
Details
|
precipitation of DMBA
|
Type
|
FILTRATION
|
Details
|
The crystalline product is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C(=O)=O.[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[C:14]=1C([O-])=O.[Li+].COC1C=CC=C(OC)C=1[Li]>CCCCCC>[CH3:11][O:12][C:13]1[CH:21]=[CH:20][CH:19]=[C:18]([O:22][CH3:23])[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)[O-])C(=CC=C1)OC.[Li+]
|
Name
|
complex
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)[Li]
|
Name
|
complex
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting yellow to orange colored mixture of DMPL
|
Type
|
WAIT
|
Details
|
The carbonylation is continued at approximately -50° C. or 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
is slowly quenched
|
Type
|
ADDITION
|
Details
|
by pouring into 400 ml of tap water
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred with a magnetic stirrer for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The pale yellow aqueous layer is separated
|
Type
|
CUSTOM
|
Details
|
precipitation of DMBA
|
Type
|
FILTRATION
|
Details
|
The crystalline product is filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yield
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |